molecular formula C19H17ClN2O2 B2871943 3-chloro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide CAS No. 851404-75-6

3-chloro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide

Cat. No. B2871943
CAS RN: 851404-75-6
M. Wt: 340.81
InChI Key: ZYWQRVFXEMDLEC-UHFFFAOYSA-N
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Description

3-chloro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide, also known as CQ1, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Characterization in Medicinal Chemistry

Research into compounds related to 3-chloro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide often focuses on their synthesis, characterization, and potential as antimicrobial agents. For instance, studies have demonstrated the synthesis of novel series of compounds with quinoline, pyrazole, and benzofuran moieties, showing significant in vitro antibacterial activity against pathogens like S. aureus and E. coli. These compounds are synthesized via cyclocondensation reactions and are characterized using various spectral studies, highlighting their potential in medicinal chemistry and drug development (Idrees et al., 2020).

Antimicrobial and Antitubercular Activities

Another area of research is the development of carboxamide derivatives of 2-quinolones, which have shown promising antibacterial, antifungal, and antitubercular activities. These compounds are synthesized from 3-acetyl-1-amino-quinolin-2-one and substituted benzoic acid, demonstrating the versatile applications of quinoline derivatives in addressing various infectious diseases (Kumar, Fernandes, & Kumar, 2014).

Coordination Chemistry and Metal Complexes

The adaptable coordination chemistry of related compounds, such as 6-chloro-2-(quinolin-2-yl)-2,4-dihydro-1H-benzo[d][1,3]oxazine, with metals like zinc and mercury, is also a key research area. These studies explore the diverse coordination modes of these compounds, leading to the formation of various complexes with potential applications in catalysis and material science (Ardizzoia, Brenna, & Therrien, 2010).

Novel Synthesis Methods and Mechanisms

Research into the synthesis and reactivity of quinoline-3-carboxamide derivatives, such as laquinimod, reveals intricate mechanisms such as intramolecular proton transfers leading to ketene formation. These studies provide insights into the synthesis pathways and potential reactivity of compounds related to 3-chloro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide, contributing to the development of new synthetic methods and compounds in organic chemistry (Jansson et al., 2006).

properties

IUPAC Name

3-chloro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2/c1-12-5-6-13-10-15(19(24)22-17(13)9-12)7-8-21-18(23)14-3-2-4-16(20)11-14/h2-6,9-11H,7-8H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYWQRVFXEMDLEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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